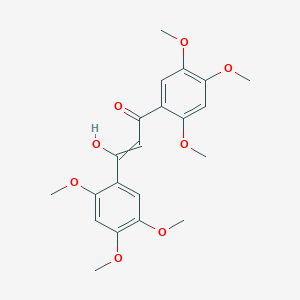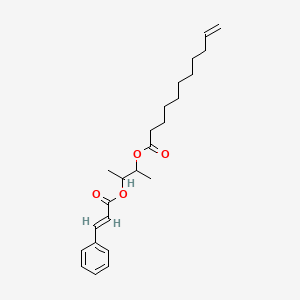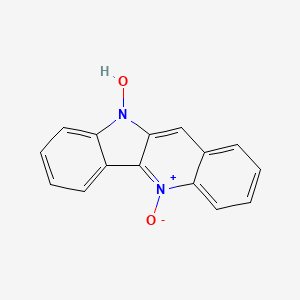
10H-Quindoline, 10-hydroxy-, 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Quindoline, 10-hydroxy-, 5-oxide is a chemical compound with the molecular formula C15H10N2O2 It is a derivative of quindoline, characterized by the presence of a hydroxy group at the 10th position and an oxide group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Quindoline, 10-hydroxy-, 5-oxide typically involves the Friedlander hetero-annulation reaction. This method is known for its efficiency in producing poly-substituted quinoline derivatives. The reaction involves the base-catalyzed preparation of a Schiff base followed by intramolecular Claisen condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Friedlander reaction under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 10H-Quindoline, 10-hydroxy-, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxide group.
Substitution: The hydroxy group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of hydroxyquinoline derivatives.
Aplicaciones Científicas De Investigación
10H-Quindoline, 10-hydroxy-, 5-oxide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various quinoline derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10H-Quindoline, 10-hydroxy-, 5-oxide involves its interaction with molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. For example, quinoline derivatives are known to inhibit tyrosine kinase and other enzymes involved in cell signaling pathways .
Comparación Con Compuestos Similares
Quinoline: A nitrogen-based heterocyclic aromatic compound with similar chemical reactivity.
Quinolone: Known for its antibacterial properties and structural similarity to quinoline.
Indoloquinoline: Another derivative with potential anticancer activity.
Uniqueness: 10H-Quindoline, 10-hydroxy-, 5-oxide stands out due to its specific functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
80271-01-8 |
|---|---|
Fórmula molecular |
C15H10N2O2 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
10-hydroxy-5-oxidoindolo[3,2-b]quinolin-5-ium |
InChI |
InChI=1S/C15H10N2O2/c18-16-13-8-4-2-6-11(13)15-14(16)9-10-5-1-3-7-12(10)17(15)19/h1-9,18H |
Clave InChI |
KUKWFUUXEOHYPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(=[N+]2[O-])C4=CC=CC=C4N3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


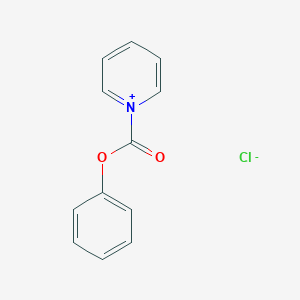
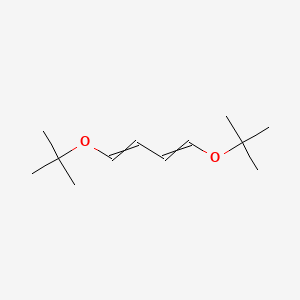
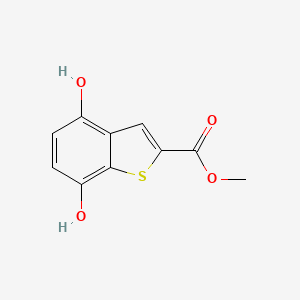
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
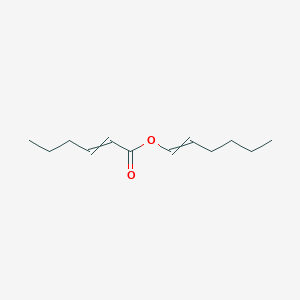
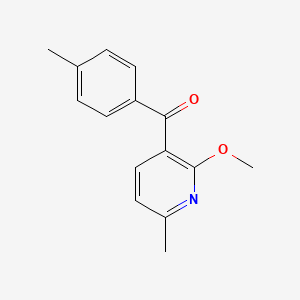
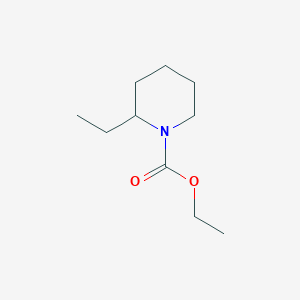

![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
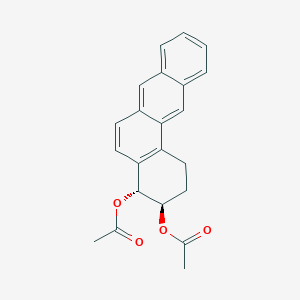
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
